molecular formula C22H23FN2O4 B6075883 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B6075883
M. Wt: 398.4 g/mol
InChI Key: MEJBAYUXHPMTHD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzodioxole moiety, a fluorophenyl group, and a piperidine ring

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c23-18-3-1-2-15(10-18)8-9-25-13-17(5-7-21(25)26)22(27)24-12-16-4-6-19-20(11-16)29-14-28-19/h1-4,6,10-11,17H,5,7-9,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJBAYUXHPMTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCC2=CC3=C(C=C2)OCO3)CCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps, including the formation of the benzodioxole moiety, the introduction of the fluorophenyl group, and the construction of the piperidine ring. Common synthetic routes may include:

    Step 1: Synthesis of the benzodioxole moiety through the reaction of catechol with formaldehyde.

    Step 2: Introduction of the fluorophenyl group via a Friedel-Crafts acylation reaction.

    Step 3: Formation of the piperidine ring through a cyclization reaction.

    Step 4: Coupling of the benzodioxole and fluorophenyl intermediates with the piperidine ring to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chlorophenyl)ethyl]-6-oxopiperidine-3-carboxamide

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide lies in the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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